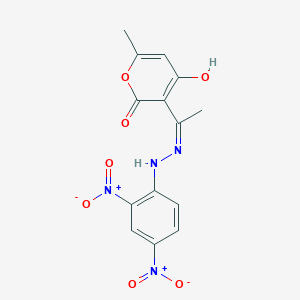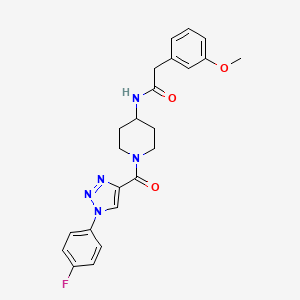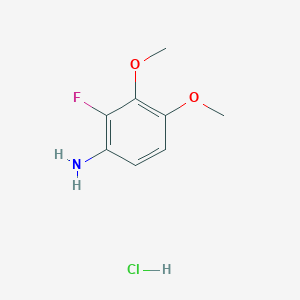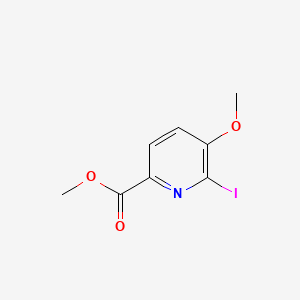
1,3-dimethyl-7-(3-methylbenzyl)-8-(pyrrolidin-1-yl)-1H-purine-2,6(3H,7H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-dimethyl-7-(3-methylbenzyl)-8-(pyrrolidin-1-yl)-1H-purine-2,6(3H,7H)-dione is a chemical compound that belongs to the class of xanthine derivatives. It has been extensively studied for its potential applications in scientific research.
Applications De Recherche Scientifique
Pyrrolidine Derivatives in Drug Discovery
Pyrrolidine derivatives, including compounds similar to 1,3-dimethyl-7-(3-methylbenzyl)-8-(pyrrolidin-1-yl)-1H-purine-2,6(3H,7H)-dione, are extensively explored for their medicinal potential. The pyrrolidine ring, characterized by its nitrogen heterocycles, is a pivotal structure in medicinal chemistry due to its ability to enhance pharmacophore space exploration, contribute to molecular stereochemistry, and increase three-dimensional coverage. This scaffold is associated with target selectivity and bioactive molecule development for treating various human diseases. Studies highlight the structural and stereochemical manipulation of pyrrolidine derivatives to alter biological profiles, emphasizing the role of different stereoisomers and substituent orientations in drug candidate efficacy. These insights are crucial in designing new compounds with tailored biological activities (Li Petri et al., 2021).
Pyrrolopyridines as Biologically Active Molecules
Pyrrolopyridine derivatives, structurally akin to the queried compound, are notable for their wide range of biological activities, particularly as anticancer agents. Their structural resemblance to the ATP purine ring allows these compounds to act as potent kinase inhibitors, offering therapeutic potential across various diseases, including cancer. Vemurafenib, a successful pyrrolopyridine derivative used for melanoma treatment, exemplifies the therapeutic relevance of these compounds. The review on pyrrolopyridine derivatives elucidates their significance, underlying the importance of structural modifications for achieving selectivity and potency in therapeutic applications (El‐Gamal & Anbar, 2017).
Pyrrolopyrimidine in Purine-Utilizing Enzyme Inhibition
The importance of purine-utilizing enzymes (PUEs) in controlling biological actions of purines and pyrimidines has led to interest in heterocyclic compounds, like pyrrolopyrimidines, as potential inhibitors. These inhibitors play a crucial role in managing diseases such as malaria, cancer, and autoimmune disorders. The design of purine and pyrimidine antimetabolites, inspired by structural mimicry of existing compounds, emphasizes the strategic introduction of structural changes to retain the pharmacophore's core while altering its activity. This approach, supported by in vivo, in vitro, and in silico studies, guides the development of selective and effective purine-utilizing enzyme inhibitors (Chauhan & Kumar, 2015).
Propriétés
IUPAC Name |
1,3-dimethyl-7-[(3-methylphenyl)methyl]-8-pyrrolidin-1-ylpurine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N5O2/c1-13-7-6-8-14(11-13)12-24-15-16(20-18(24)23-9-4-5-10-23)21(2)19(26)22(3)17(15)25/h6-8,11H,4-5,9-10,12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBERHPHYAKJCCH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN2C3=C(N=C2N4CCCC4)N(C(=O)N(C3=O)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3-[(2-chlorobenzyl)sulfonyl]-2-hydroxy-2-methyl-N-[4-(trifluoromethyl)phenyl]propanamide](/img/structure/B2486270.png)
![1-[2-(4-chlorophenyl)cyclopropyl]-1-ethanone O-methyloxime](/img/structure/B2486271.png)

![3,7,10-Triazatricyclo[3.3.3.0,1,5]undecane trihydrochloride](/img/structure/B2486275.png)


![4-[bis(2-methoxyethyl)sulfamoyl]-N-[5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2486278.png)
![4-isobutoxy-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide](/img/structure/B2486279.png)

![N-cyclopropyl-N-(thiophen-3-ylmethyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2486282.png)



![3-(Tert-butyl)-1-(cyclopropylcarbonyl)indeno[2,3-D]pyrazol-4-one](/img/structure/B2486290.png)
